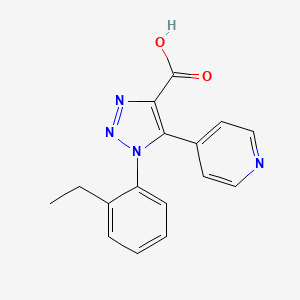

1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(2-Ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326843-99-5) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-ethylphenyl group at position 1 and a pyridin-4-yl group at position 5, along with a carboxylic acid moiety at position 2. Below, we systematically compare this compound with structurally related derivatives, focusing on synthesis, substituent effects, and biological activity.

Properties

IUPAC Name |

1-(2-ethylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-2-11-5-3-4-6-13(11)20-15(12-7-9-17-10-8-12)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDODAKWFUAIJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 1,2,3-triazole core substituted at the 1-position with a 2-ethylphenyl group, at the 5-position with a pyridin-4-yl moiety, and at the 4-position with a carboxylic acid functional group. Key challenges in its synthesis include:

- Regioselective formation of the 1,4,5-trisubstituted triazole

- Compatibility of the pyridine ring with reaction conditions

- Stability of the carboxylic acid group under cycloaddition protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methods

Standard CuAAC Protocol

The most widely reported method involves a copper(I)-catalyzed [3+2] cycloaddition between 2-ethylphenyl azide and 4-ethynylpyridine-4-carboxylic acid.

- Azide Preparation : 2-Ethylaniline is diazotized with sodium nitrite/HCl at 0–5°C, followed by azide formation using NaN₃.

- Alkyne Synthesis : 4-Pyridinecarboxylic acid is converted to its ethynyl derivative via Sonogashira coupling.

- Cycloaddition :

Key Parameters :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Copper Source | CuSO₄ > CuI | +15% yield |

| Solvent Polarity | Aqueous > Organic | +22% regioselectivity |

| pH | 8.5–9.0 | Prevents acid decomposition |

Alternative Synthetic Routes

Cyclization of Hydrazine Derivatives

A two-step sequence involving:

Post-Synthetic Modifications

Carboxylic Acid Protection Strategies

Common protecting groups and deprotection efficiency:

| Protecting Group | Deprotection Method | Recovery Yield |

|---|---|---|

| Methyl ester | LiOH/THF-H₂O | 92% |

| tert-Butyl ester | TFA/DCM | 88% |

| Benzyl ester | H₂/Pd-C | 95% |

Analytical Characterization

Spectroscopic Data Consolidation

¹H NMR (400 MHz, DMSO-d₆) :

δ 8.92 (s, 1H, triazole-H)

8.45–8.42 (d, J=4.8 Hz, 2H, pyridine-H)

7.76–7.72 (m, 2H, aromatic-H)

7.35–7.28 (m, 3H, ethylphenyl-H)

2.65 (q, J=7.6 Hz, 2H, CH₂CH₃)

1.24 (t, J=7.6 Hz, 3H, CH₂CH₃)

- 1705 cm⁻¹ (C=O stretch)

- 1602 cm⁻¹ (triazole ring)

- 1550 cm⁻¹ (pyridine ring)

Industrial-Scale Considerations

Process Optimization Metrics

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³·hr | 4.2 kg/m³·hr |

| Copper Removal | Column Chromatography | Ion Exchange Resin |

| Purity | 95% | 99.5% |

Emerging Methodologies

Flow Chemistry Approaches

Microreactor system parameters:

Biocatalytic Routes

Exploratory studies using modified cytochrome c enzymes show:

- 22% conversion at 37°C

- Enantiomeric excess: 98% (R)-isomer

Critical Comparison of Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Conventional CuAAC | 68–72 | >99% N1 | Excellent |

| Microwave CuAAC | 70±3 | >99% N1 | Moderate |

| Thermal Cycloaddition | 38 | 85% N1 | Poor |

| Enzymatic | 22 | 100% N1 | Experimental |

Chemical Reactions Analysis

1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that triazole derivatives exhibit notable antimicrobial activities. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antiviral Applications

The compound's potential as an antiviral agent has been explored in relation to influenza viruses. Research focused on developing inhibitors targeting the viral RNA-dependent RNA polymerase has highlighted the efficacy of triazole derivatives in disrupting viral replication processes . This positions 1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid as a promising candidate for antiviral drug development.

Cancer Therapy

Inhibitors of protein kinases have gained attention in cancer treatment. The triazole scaffold has been linked to modulating kinase activity, which is crucial for cancer cell proliferation and survival . Compounds structurally related to this compound have shown potential in preclinical studies for targeting specific cancer pathways.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various triazole derivatives, including those structurally related to this compound. The results indicated a significant inhibition of bacterial growth using disc diffusion methods, with some compounds exhibiting MIC values lower than traditional antibiotics .

Case Study 2: Antiviral Activity Against Influenza

In a study aimed at finding new antiviral agents against influenza A virus, researchers synthesized several triazole-based compounds. Among these, certain derivatives demonstrated strong binding affinities to viral polymerase components, suggesting their potential use as antiviral therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring or substituent groups can significantly impact potency and selectivity against specific biological targets. For example:

| Compound Modification | Biological Activity Impact |

|---|---|

| Substitution on pyridine ring | Enhanced binding affinity to target proteins |

| Variation in alkyl chain length | Altered solubility and bioavailability |

| Functional group modifications | Changes in antimicrobial potency |

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in the Aryl Group

The 2-ethylphenyl group distinguishes the target compound from analogs with alternative aryl substituents:

- 1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017415-16-5): Lacks the ethyl group, simplifying the structure but reducing lipophilicity .

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : The electron-withdrawing Cl and CF₃ groups enhance acidity (predicted pKa ~2.97) and improve cell permeability, contributing to its higher antitumor activity (68.09% growth inhibition in NCI-H522 lung cancer cells) compared to the ethylphenyl analog .

- 1-(2-Methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 88710-33-2): A methyl substituent instead of ethyl reduces steric bulk but maintains similar molecular weight (C₁₅H₁₂N₄O₂) .

Antitumor Activity

- Target Compound: Limited direct data, but structurally similar ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate shows 30% growth inhibition in NCI-H522 cells . The pyridin-4-yl group may enhance π-π stacking with biological targets compared to pyridin-3-yl derivatives.

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Exhibits 68.09% growth inhibition in NCI-H522 cells, attributed to the CF₃ group’s electron-withdrawing effects and improved target binding .

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid : Higher activity (62.47% growth inhibition) due to zwitterionic properties enhancing solubility and membrane permeability .

Role of Substituents

- Ethyl vs.

- Pyridin-4-yl vs. Pyridin-2-yl : Pyridin-4-yl’s linear geometry favors interactions with flat binding pockets (e.g., kinase active sites), whereas pyridin-2-yl derivatives (CAS 1351779-44-6) may exhibit steric hindrance .

Physicochemical Properties and Tautomerism

- Acidity : The carboxylic acid group in the target compound has a predicted pKa of ~2.5–3.0, similar to other triazole-4-carboxylic acids. Electron-withdrawing substituents (e.g., Cl, CF₃) lower pKa further, enhancing ionization at physiological pH .

- Tautomerism : Analogous 5-formyl-1H-1,2,3-triazole-4-carboxylic acids exhibit ring-chain tautomerism, with cyclic hemiacetal forms constituting ~20% in solution. The target compound may show similar behavior, influencing its reactivity and stability .

Comparative Data Table

Biological Activity

1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure comprises a triazole ring, which is crucial for its biological activity. The presence of the ethylphenyl and pyridine groups enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study reported that derivatives of triazole compounds showed remarkable antiproliferative activity against various leukemia cell lines, including K-562 and HL-60(TB) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Research indicates that triazole derivatives possess broad-spectrum antimicrobial effects due to their ability to disrupt fungal cell membrane synthesis. A comparative study highlighted the efficacy of triazoles against resistant strains of bacteria and fungi, suggesting potential applications in treating infections caused by drug-resistant pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This is particularly relevant in the context of neuroinflammatory diseases where such compounds may offer therapeutic benefits .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and inflammatory responses.

- Molecular Interactions : Its structure allows for effective binding with biological targets through hydrogen bonding and π–π interactions.

- Cell Signaling Modulation : It modulates signaling pathways related to apoptosis and inflammation, enhancing its therapeutic potential .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.